Phaseollinisoflavan
CAS No.: 40323-57-7
Cat. No.: VC21351313
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40323-57-7 |
---|---|
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol |
Standard InChI | InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 |
Standard InChI Key | UUJBHSNXZMGYBT-ZDUSSCGKSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |
Chemical Structure and Properties
Structural Characteristics
Phaseollinisoflavan possesses a unique molecular structure characterized as (-)-phaseollinisoflavan, a member of the hydroxyisoflavans class. Its structure can be described as (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene substituted by two methyl groups at positions 2' and 2' and hydroxy groups at positions 5' and 7 respectively .
Chemical Properties
The compound exhibits the following chemical and physical properties:
Property | Value |
---|---|
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
CAS Registry Number | 40323-57-7 |
IUPAC Name | 6-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-dimethyl-2H-chromen-5-ol |
Traditional Name | 6-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-dimethylchromen-5-ol |
InChI Key | UUJBHSNXZMGYBT-UHFFFAOYSA-N |
The structure contains fused chromene rings with specific hydroxyl group positioning that contributes to its biological activity profile . The stereochemistry at the 3-position (3R) is an important characteristic of this compound, highlighting its specific three-dimensional configuration.
Alternative Identifiers
Phaseollinisoflavan is recognized by several database identifiers that facilitate its cataloging and research:
Database | Identifier |
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ChEBI ID | CHEBI:109 |
ChEMBL ID | CHEMBL465812 |
KEGG ID | C10515 |
Lipid Maps ID | LMPK12080014 |
DSSTox Substance ID | DTXSID60193326 |
Wikidata | Q27105239 |
These identifiers reflect the compound's inclusion in major chemical databases, indicating its recognition in the scientific community .
Biological Sources and Distribution
Plant Sources
Phaseollinisoflavan has been identified in several plant species, with notable concentrations in:
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Phaseolus vulgaris (kidney bean)
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Phaseolus coccineus
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Erythrina herbacea
These plants belong primarily to the Fabaceae family, suggesting a taxonomic pattern in the production of this compound. The presence in multiple species indicates evolutionary conservation of the biosynthetic pathways responsible for phaseollinisoflavan production.
Biological Activities and Functions
Role as a Phytoalexin
Phaseollinisoflavan functions primarily as a phytoalexin in its native plant sources. As such, it plays a crucial role in plant defense mechanisms against microbial pathogens and environmental stressors . Like other phytoalexins, it is synthesized and accumulated in response to infection or stress rather than being constitutively present at high levels.
Plant Defense Mechanisms
The presence of phaseollinisoflavan in response to pathogen infection represents part of the plant's innate immune system. It contributes to a complex chemical defense network that helps plants resist disease and predation . This defensive role underscores the ecological importance of phaseollinisoflavan in maintaining plant health in natural environments.
Research Findings and Studies
Current State of Research
Research specifically focused on phaseollinisoflavan appears to be limited, as indicated by the search results. Most studies have focused on identifying and characterizing the compound rather than extensively investigating its biological activities or potential applications. This represents a significant gap in the scientific literature and highlights opportunities for future research.
Related Isoflavans Research
More extensive research exists on related isoflavans and isoflavonoids. For example, isoflavones like genistein and daidzein have been thoroughly studied for their roles in:
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Legume-rhizobia symbiosis
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Plant defense against pathogens
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Potential health benefits in human nutrition
These studies on related compounds provide contextual understanding that may be applicable to phaseollinisoflavan, though direct extrapolation requires caution.
Comparison with Related Compounds
Structural Relatives
Phaseollinisoflavan shares structural similarities with other isoflavans and flavonoids. The following table compares key features of phaseollinisoflavan with related compounds mentioned in the search results:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Functions |
---|---|---|---|---|
Phaseollinisoflavan | C20H20O4 | 324.4 | Hydroxyisoflavan with (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene structure | Plant defense (phytoalexin) |
Mucusisoflavone B | C40H32O10 | 672.2 | Complex isoflavan structure | Limited information available |
4',7,8-Trihydroxyisoflavone | C15H10O5 | 270.05 | Simpler isoflavan with three hydroxyl groups | Potential antimicrobial activity |
This comparison demonstrates the structural diversity within the isoflavan class and highlights the unique features of phaseollinisoflavan .
Functional Comparison
While all these compounds share some common biological roles as plant secondary metabolites, they differ in their specific activities, distribution in nature, and potential applications. Phaseollinisoflavan's specific arrangement of hydroxyl groups and methyl substitutions likely confers unique biological properties that distinguish it from other structurally related compounds.
Future Research Directions
Gaps in Current Knowledge
Based on the limited information available in the search results, several significant knowledge gaps exist regarding phaseollinisoflavan:
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Detailed mechanisms of antimicrobial action
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Complete biosynthetic pathway
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Ecological significance beyond basic pathogen defense
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Potential applications in agriculture or medicine
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Structure-activity relationships
These gaps represent opportunities for future research that could significantly enhance our understanding of this compound.
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